2-Amino-5-nitrothiophene-3-carbothioamide
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Overview
Description
2-Amino-5-nitrothiophene-3-carbothioamide is a heterocyclic compound that contains a thiophene ring substituted with amino, nitro, and carbothioamide groups. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitrothiophene-3-carbothioamide can be achieved through several methods. One common approach involves the nitration of 2-acylamino thiophene compounds in an acetic anhydride-Cu2+/NO3- compound salt system . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale nitration and condensation reactions. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitrothiophene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-5-nitrothiophene-3-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-5-nitrothiophene-3-carbothioamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene-3-carbonitrile: Known for its antiviral and anti-inflammatory properties.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: An intermediate in the synthesis of the drug olanzapine, known for its multiple crystalline polymorphic forms.
Uniqueness
2-Amino-5-nitrothiophene-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64578-85-4 |
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Molecular Formula |
C5H5N3O2S2 |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
2-amino-5-nitrothiophene-3-carbothioamide |
InChI |
InChI=1S/C5H5N3O2S2/c6-4(11)2-1-3(8(9)10)12-5(2)7/h1H,7H2,(H2,6,11) |
InChI Key |
MNXVYWGJKZJJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=S)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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